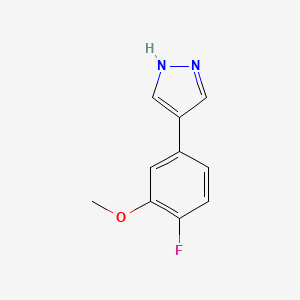

4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole

Description

Significance of Heterocyclic Chemistry in Contemporary Research

Heterocyclic chemistry is a cornerstone of modern scientific research, with broad applications in pharmaceuticals, agrochemicals, and materials science. ontosight.aiunifi.it These organic compounds, characterized by a ring structure containing at least one atom other than carbon—typically nitrogen, oxygen, or sulfur—are ubiquitous in nature. ontosight.aiwisdomlib.org In fact, over 85% of all biologically active chemical entities contain a heterocyclic ring, underscoring their central role in drug design. evitachem.com The versatility of heterocyclic compounds allows for the fine-tuning of properties such as solubility, lipophilicity, and polarity, which is crucial for optimizing the efficacy and safety of new drugs. unifi.itevitachem.com

The Pyrazole (B372694) Nucleus: A Privileged Scaffold in Medicinal Chemistry and Materials Science

Among the vast array of heterocyclic compounds, the pyrazole nucleus, a five-membered ring with two adjacent nitrogen atoms, stands out as a "privileged scaffold." researchgate.netnsf.govd-nb.infoglobalresearchonline.net This designation reflects its frequent appearance in a multitude of approved drugs and biologically active molecules. d-nb.infoglobalresearchonline.netnih.gov The metabolic stability of the pyrazole ring contributes to its increasing presence in newly approved drugs. d-nb.info

Table 1: Prominent FDA-Approved Drugs Featuring a Pyrazole Core

| Drug Name | Therapeutic Use |

|---|---|

| Celecoxib | Anti-inflammatory globalresearchonline.netnih.gov |

| Sildenafil | Erectile dysfunction researchgate.netglobalresearchonline.net |

| Ruxolitinib | Anticancer researchgate.netnsf.gov |

| Axitinib | Anticancer researchgate.net |

| Niraparib | Anticancer researchgate.net |

The applications of pyrazoles are not limited to medicine. In materials science, pyrazole derivatives are investigated for their use in creating luminescent compounds, conducting polymers, and other advanced materials with unique optical and electronic properties. sigmaaldrich.comolemiss.edu

Rationale for Investigating Fluorine and Methoxy (B1213986) Substituents on Pyrazole Systems

The strategic placement of fluorine atoms and methoxy groups onto the pyrazole scaffold is a common and effective strategy in medicinal chemistry to enhance a molecule's therapeutic potential.

Fluorine: The introduction of fluorine, the most electronegative element, can significantly alter a molecule's properties. researchgate.netnih.gov Its small size allows it to often act as a bioisostere for a hydrogen atom, while its strong electron-withdrawing nature can improve metabolic stability, membrane permeability, and binding affinity to target proteins. researchgate.netfrontiersin.orgbldpharm.com Blocking metabolic "soft spots" with fluorine can prolong a drug's action and reduce the formation of toxic metabolites. frontiersin.orgbldpharm.com

Methoxy Group: The methoxy group (–OCH3) is also a valuable substituent in drug design. researchgate.netnih.gov It can influence a molecule's conformation and electronic properties, and it can participate in hydrogen bonding, which is crucial for molecular recognition at biological targets. researchgate.netnih.gov When attached to an aromatic ring, the methoxy group has the unique characteristic of having minimal impact on lipophilicity, a key parameter in drug absorption and distribution. nih.gov

The combination of these substituents on a pyrazole ring, as seen in 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole, represents a deliberate effort to create a molecule with potentially superior pharmacological properties.

Overview of Research Areas for this compound Derivatives

While specific research on this compound is limited, studies on its close structural isomers and other related substituted pyrazoles provide a clear indication of its potential research applications. These areas primarily include:

Anti-inflammatory Activity: Many pyrazole derivatives exhibit significant anti-inflammatory properties. For instance, a series of 1,3-disubstituted pyrazole derivatives were synthesized and showed considerable anti-inflammatory activity, comparable to the well-known drug celecoxib. nih.gov

Anticancer Activity: Substituted pyrazoles are a major focus in the development of new anticancer agents. ontosight.ainih.gov For example, novel 3-(4-fluorophenyl)-1H-pyrazole derivatives have been evaluated for their ability to inhibit the growth of prostate cancer cells.

Antimicrobial and Antiviral Properties: Research has demonstrated the potential of pyrazole derivatives as antimicrobial and antiviral agents. bldpharm.com

Enzyme Inhibition: The pyrazole scaffold is a key component in many enzyme inhibitors. nih.gov The specific substitutions on the phenyl ring can be tailored to target particular enzymes involved in disease processes.

Central Nervous System (CNS) Applications: Pyrazole derivatives have been investigated for their potential in treating neurological and psychiatric disorders, with some compounds showing promise as monoamine oxidase (MAO) inhibitors.

The synthesis of this compound and its derivatives is typically achieved through cyclocondensation reactions, a common method for creating the pyrazole ring. researchgate.net The specific arrangement of the fluoro and methoxy groups on the phenyl ring is expected to influence the molecule's interaction with biological targets, making it a compound of interest for further pharmacological investigation.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9FN2O/c1-14-10-4-7(2-3-9(10)11)8-5-12-13-6-8/h2-6H,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJPEWNFTKTCQG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=CNN=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9FN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Fluoro 3 Methoxyphenyl 1h Pyrazole and Its Structural Analogues

Strategies for Constructing the Pyrazole (B372694) Core

The formation of the pyrazole ring is a well-established field in organic chemistry, with several robust methods available. The most common approaches involve the condensation of a binucleophilic hydrazine (B178648) source with a 1,3-dielectrophilic synthon or the cycloaddition of a 1,3-dipole with a suitable dipolarophile. ekb.eg

Cyclization Reactions Utilizing Hydrazine Derivatives

The most traditional and widely used method for pyrazole synthesis is the cyclocondensation reaction between a hydrazine derivative and a compound containing a 1,3-dicarbonyl or an equivalent functional group. organic-chemistry.org This approach is highly versatile, allowing for the preparation of a wide array of substituted pyrazoles.

A primary route involves the reaction of substituted hydrazines with 1,3-diketones . The condensation of a 1,3-diketone, such as 1-(4-fluoro-3-methoxyphenyl)butane-1,3-dione, with hydrazine hydrate (B1144303) would directly yield the target pyrazole. A significant advantage of this method is its operational simplicity. However, when using substituted hydrazines (e.g., arylhydrazines), the reaction with unsymmetrical 1,3-diketones can lead to mixtures of regioisomers. organic-chemistry.org Research by Gosselin et al. demonstrated that conducting the condensation in aprotic solvents with strong dipole moments, like N,N-dimethylacetamide (DMAc), at room temperature significantly improves regioselectivity in favor of one isomer. google.com

| Precursor 1 | Precursor 2 | Solvent | Conditions | Product | Yield | Ref |

| 1,3-Diketones | Arylhydrazines | DMAc | Room Temp | 1-Aryl-3,4,5-substituted pyrazoles | 59-98% | google.com |

| Acetylacetone | Phenylhydrazine | Nano-ZnO | Green Protocol | 1,3,5-substituted pyrazoles | 95% | igmpublication.org |

| 1,3-Dicarbonyls | Oxamic acid thiohydrazides | TsOH, I2 | Mild | Functionalized pyrazoles | High | rsc.org |

Another powerful technique for constructing the pyrazole nucleus, particularly for forming 4-substituted pyrazoles, is the Vilsmeier-Haack reaction . This reaction typically involves treating a hydrazone with a Vilsmeier reagent (commonly a mixture of phosphorus oxychloride and dimethylformamide). igmpublication.orgresearchgate.net For instance, an acetophenone (B1666503) hydrazone can undergo cyclization and formylation to produce a 4-formyl pyrazole. igmpublication.orgresearchgate.netstmjournals.com This intermediate is highly valuable as the formyl group can be subsequently removed or transformed. A plausible route to 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole would involve the Vilsmeier-Haack reaction of (4-fluoro-3-methoxyphenyl)acetophenone hydrazone, followed by deformylation.

1,3-Dipolar Cycloaddition Approaches

The 1,3-dipolar cycloaddition is a powerful, atom-economical method for constructing five-membered heterocyclic rings, including pyrazoles. wikipedia.org This reaction involves the combination of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne). wikipedia.orgslideshare.net

A common strategy involves the reaction of a nitrile imine with an alkyne. youtube.com Nitrile imines, generated in situ from hydrazonoyl halides, can react with an alkyne such as (4-fluoro-3-methoxyphenyl)acetylene to yield the desired 4-aryl pyrazole. The regioselectivity of this addition can often be controlled by the electronic and steric nature of the substituents on both the dipole and the dipolarophile. youtube.com

Another versatile 1,3-dipole is a diazo compound . The reaction of a diazoalkane with an appropriately substituted alkyne is a well-known route to pyrazoles. Alternatively, sydnones, which are stable, mesoionic heterocyclic compounds, serve as convenient 1,3-dipole precursors. nih.govnih.gov The reaction of a 3-arylsydnone with an alkyne, upon loss of carbon dioxide, provides a direct pathway to 1,3-diarylpyrazoles. nih.gov To synthesize the target compound, one could envision a reaction between a sydnone (B8496669) and (4-fluoro-3-methoxyphenyl)acetylene. A study by Yang et al. demonstrated the synthesis of 1,3-diaryl-4-halo-1H-pyrazoles through the cycloaddition of 3-arylsydnones with 2-aryl-1,1-dihalo-1-alkenes, highlighting the utility of this approach for creating polysubstituted pyrazoles. nih.gov

| 1,3-Dipole | Dipolarophile | Conditions | Product | Ref |

| Nitrile Imine | Alkyne | Varies | Pyrazole | youtube.com |

| 3-Arylsydnone | Dimethyl acetylenedicarboxylate | Heat | 1-Aryl-1H-pyrazole-3,4-dicarboxylate | nih.gov |

| 3-Phenylsydnone | 1-(2,2-dibromovinyl)-4-nitrobenzene | Cs₂CO₃, Xylene, 160 °C | 1,3-Diaryl-4-bromo-1H-pyrazole | nih.gov |

| Azide | Alkyne | Copper catalyst ("Click Reaction") | 1,2,3-Triazole | youtube.com |

Regioselective Functionalization Techniques for Aryl Substitution

The precise installation of the fluoro and methoxy (B1213986) groups on the phenyl ring at the 4-position of the pyrazole is critical. This can be achieved either by functionalizing a pre-formed aryl-pyrazole or, more commonly, by constructing the pyrazole from a pre-functionalized aryl building block. The latter approach, often termed orthogonal synthesis, generally offers superior control over regiochemistry.

Introduction of the Fluoro Substituent

Introducing a fluorine atom onto an aromatic ring with high regioselectivity can be challenging. Electrophilic fluorinating agents, such as Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)), are commonly used. researchgate.netthieme-connect.de The directing effects of existing substituents on the ring are paramount. A methoxy group is a strong ortho-, para-director. Therefore, direct electrophilic fluorination of a 3-methoxyphenyl (B12655295) precursor would likely yield a mixture of products, including the desired 4-fluoro-3-methoxyphenyl isomer, but also the 6-fluoro and 2-fluoro isomers, necessitating chromatographic separation. wikipedia.org

A more controlled approach involves using substrates where the desired position is activated or other positions are blocked. Alternatively, nucleophilic fluorination via a Sandmeyer-type reaction from a corresponding aniline (B41778) or using a halogen-exchange (Halex) reaction on an appropriately substituted precursor can provide better regiocontrol.

| Substrate | Reagent | Product | Key Feature | Ref |

| 3,5-Diarylpyrazole | Selectfluor® | 4-Fluoro- and 4,4-Difluoropyrazoles | Direct fluorination of pyrazole ring | researchgate.netthieme-connect.de |

| Phenyl-substituted allenes | Selectfluor®, I(I)/I(III) catalysis | Propargylic fluorides | High regioselectivity for allenes | nih.gov |

| Benzaldehyde | Elemental Fluorine/Nitrogen | Mixture of fluorobenzaldehydes | Direct fluorination of arenes | guidechem.com |

Introduction of the Methoxy Substituent

The methoxy group can be introduced onto a fluorinated aromatic ring via nucleophilic aromatic substitution (SNAr). The fluorine atom activates the ring towards nucleophilic attack, and a methoxide (B1231860) source (e.g., sodium methoxide) can displace a leaving group, such as another halide, particularly when it is positioned ortho or para to an electron-withdrawing group. For example, in a difluorinated benzene (B151609) ring, the fluorine at a position activated by other groups can be selectively replaced by a methoxy group. ebyu.edu.tr

A more general and widely used method is the Williamson ether synthesis, which involves the O-alkylation of a corresponding phenol (B47542) (a hydroxy-substituted precursor) with a methylating agent like methyl iodide or dimethyl sulfate (B86663) in the presence of a base. chemicalbook.com For the target molecule, this would entail the synthesis of 4-(3-fluoro-4-hydroxyphenyl)-1H-pyrazole followed by methylation. The synthesis of the required 3-fluoro-4-hydroxybenzaldehyde (B106929) precursor has been documented, involving the demethylation of 3-fluoro-4-methoxybenzaldehyde (B1294953) using HBr. chemicalbook.com

Orthogonal Synthesis of Fluoro- and Methoxy-Substituted Phenyl Rings

The most efficient and regioselective strategy to synthesize this compound involves the preparation of a pre-functionalized building block, such as 4-fluoro-3-methoxybenzaldehyde (B144112) or a related ketone, which is then used to construct the pyrazole ring. google.comsigmaaldrich.com This approach avoids potential issues with regioselectivity and compatibility associated with functionalizing the aromatic ring after the pyrazole has been formed.

Several synthetic routes to 4-fluoro-3-methoxybenzaldehyde have been reported. One method starts with 3,4-difluorobromobenzene, where the more activated fluorine at the 3-position is selectively substituted by sodium methoxide to give 1-bromo-4-fluoro-3-methoxybenzene. This intermediate can then be converted to the target aldehyde via a Grignard reaction with N,N-dimethylformamide (DMF). google.com

| Starting Material | Key Steps | Intermediate/Product | Ref |

| 3,4-Difluorobromobenzene | 1. NaOMe; 2. Mg, then DMF | 4-Fluoro-3-methoxybenzaldehyde | google.com |

| 3-Fluoro-4-methoxybenzaldehyde | HBr (demethylation) | 3-Fluoro-4-hydroxybenzaldehyde | chemicalbook.com |

| o-Fluoroanisole | TiCl₄, Dichloromethyl methyl ether | 3-Fluoro-4-methoxybenzaldehyde | guidechem.com |

Once the 4-fluoro-3-methoxybenzaldehyde is obtained, it can be readily converted into a suitable 1,3-dielectrophile for pyrazole synthesis. For example, a Claisen-Schmidt condensation with acetone (B3395972) would yield the corresponding α,β-unsaturated ketone (a chalcone), which can then be reacted with hydrazine to form the pyrazoline, followed by oxidation to the pyrazole.

Alternatively, modern cross-coupling reactions provide a powerful orthogonal strategy. A Suzuki-Miyaura coupling could be employed to couple a 4-halopyrazole or a pyrazole-4-boronic acid with the corresponding functionalized aryl partner, such as (4-fluoro-3-methoxyphenyl)boronic acid or 1-bromo-4-fluoro-3-methoxybenzene, respectively. nih.govrsc.orgyoutube.com This method offers high functional group tolerance and allows for the late-stage introduction of the complex aryl moiety. youtube.comrsc.org

Catalytic Systems Employed in Pyrazole Synthesis

The synthesis of 4-aryl-1H-pyrazoles, such as this compound, heavily relies on cross-coupling reactions, with palladium-based catalytic systems being paramount. The Suzuki-Miyaura coupling reaction is a particularly efficient and widely used method for creating the crucial carbon-carbon bond between the pyrazole ring and the phenyl group. nih.govccspublishing.org.cn

This reaction typically involves the coupling of a 4-halopyrazole (e.g., 4-bromo or 4-iodopyrazole) with a corresponding arylboronic acid in the presence of a palladium catalyst and a base. Researchers have developed various palladium systems to optimize this transformation. For instance, the use of palladium(II) complexes with remote N-heterocyclic carbene (rNHC) ligands has been shown to create active catalysts for aqueous Suzuki-Miyaura couplings. acs.org These cationic complexes can be more effective than their neutral counterparts. acs.org

Different ligands and reaction conditions have been explored to enhance the efficiency and substrate scope of the Suzuki-Miyaura coupling for pyrazole synthesis. Microwave irradiation has been utilized to promote the reaction, leading to mild conditions, high yields, and shorter reaction times. ccspublishing.org.cn The choice of ligand is critical; for example, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used catalyst. researchgate.net More advanced catalyst systems, such as those employing the XPhos Pd G2 precatalyst, have been developed for coupling sterically demanding or electronically varied boronic acids with pyrazole substrates. rsc.org

Beyond Suzuki coupling, other catalytic methods are employed in pyrazole synthesis. Copper-catalyzed [3+2] annulation reactions of hydrazones with enones provide another route to fused pyrazole systems. researchgate.net Additionally, palladium-catalyzed four-component coupling reactions involving a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide can produce pyrazole derivatives. organic-chemistry.org

Table 1: Catalytic Systems for the Synthesis of 4-Aryl-1H-Pyrazoles

| Coupling Reaction | Catalyst System | Substrates | Key Features |

|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ / Na₂CO₃ | Pyrazole derivative, Arylboronic acid | Standard conditions, widely applicable. researchgate.net |

| Suzuki-Miyaura | XPhos Pd G2 | 4-Bromo-3,5-dinitro-1H-pyrazole, Arylboronic acids | Effective for electron-rich/deficient and sterically demanding substrates. rsc.org |

| Suzuki-Miyaura | Microwave-promoted | 4-Substituted-arylpyrazole | Mild conditions, high yield, short reaction time. ccspublishing.org.cn |

| Suzuki-Miyaura | Palladium(II) rNHC complexes | Aryl halide, Phenylboronic acid | Catalytically active in aqueous media. acs.org |

| C-C Coupling | Pd/C | 4-(5-Iodo-3-methylpyrazolyl) phenylsulfonamide | Solid-supported catalyst for library synthesis. ccspublishing.org.cn |

| Annulation | Cu(II) / Aerobic conditions | Hydrazones, Cyclic enones | Synthesis of cyclic ketone-fused pyrazoles. researchgate.net |

Derivatization Strategies for the 1H-Pyrazole Core

Once the 4-aryl-1H-pyrazole core is synthesized, further functionalization is often required to modulate its properties. Derivatization strategies primarily target the nitrogen atom at the 1-position (N-substitution) or involve modifications to the appended phenyl ring and the introduction of different linkers. These modifications are crucial for developing compounds with specific biological activities or material properties.

N-Substitution and its Synthetic Routes

The introduction of substituents at the N1 position of the pyrazole ring is a common and critical derivatization strategy. The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds and is frequently used to introduce aryl or alkyl groups onto the pyrazole nitrogen. wikipedia.org This reaction has seen significant evolution, with the development of various generations of catalysts and ligands to improve its scope and efficiency. wikipedia.org

For the C-N coupling on the C4 position of pyrazoles, which can be conceptually extended to N-substitution, palladium catalysts like Pd(dba)₂ with specialized phosphine (B1218219) ligands such as tBuDavePhos have proven effective, particularly for coupling amines that lack a β-hydrogen atom. nih.gov For amines that do possess a β-hydrogen, where β-hydride elimination can be a competing side reaction, copper(I)-catalyzed systems are often more suitable. nih.govresearchgate.net The choice of a bulky protecting group on the pyrazole nitrogen, such as a trityl group, can facilitate these coupling reactions. nih.gov

Recent advancements include the palladium-catalyzed N-allylic alkylation of pyrazoles with unactivated vinylcyclopropanes. acs.org This method offers high atom economy, excellent regioselectivity, and stereoselectivity, providing access to a variety of N-alkyl pyrazoles. acs.org The reaction is believed to proceed via a Pd-H species that initiates the ring-opening of the vinylcyclopropane. acs.org Other N-arylation methods utilize tBuBrettPhos as a ligand for coupling pyrazole derivatives with aryl triflates. organic-chemistry.org

Table 2: Synthetic Routes for N-Substitution of the Pyrazole Core

| Reaction Type | Catalyst/Reagent | Substrates | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | Pd(dba)₂ / tBuDavePhos | 4-Bromo-1-tritylpyrazole, Amines (lacking β-hydrogen) | Effective for aryl and specific alkylamines. nih.gov |

| Copper-Catalyzed Amination | CuI | 4-Iodo-1H-1-tritylpyrazole, Alkylamines (with β-hydrogen) | Complementary to palladium catalysis for challenging amines. nih.govresearchgate.net |

| N-Allylic Alkylation | Pd(PPh₃)₄ / TFA | Pyrazole, Unactivated vinylcyclopropane | High atom economy and stereoselectivity for N-alkyl pyrazoles. acs.org |

| N-Arylation | Palladium / tBuBrettPhos | Pyrazole derivatives, Aryl triflates | Provides access to N-arylpyrazoles. organic-chemistry.org |

| Glycosylation | - | 3-Phenyl-1H-pyrazole-4-carbaldehyde, Glucose | Synthesis of N-glycoside derivatives. hrpub.org |

Modification of the Phenyl Ring and Connecting Linkers

Modification of the 4-phenyl substituent and the development of analogues with different linkers are key strategies for fine-tuning the molecule's characteristics. These modifications can be achieved by starting with appropriately substituted precursors or by post-synthetic functionalization.

For instance, the synthesis of analogs like 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carboxaldehyde demonstrates how substituents on the phenyl rings can be varied from the outset of the synthesis. nih.gov This carboxaldehyde derivative then serves as a versatile starting material for creating a host of new heterocyclic compounds by reacting it with various reagents like semicarbazide, urea (B33335), or dicarbonyl compounds. nih.gov This approach allows for the introduction of diverse functionalities connected to the pyrazole core.

Similarly, compounds such as 1-(3-chloro-4-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde highlight the possibility of incorporating different halogen and alkoxy patterns on the phenyl rings. sigmaaldrich.com The synthesis of methyl-5-(3-fluoro-4-methoxyphenyl)-1-(4-sulfamoylphenyl)-1H-pyrazole-3-carboxylate is another example where both the N1-phenyl ring and the C5-phenyl ring (in a regioisomer) are functionalized to achieve desired properties. acs.org

Functionalization can also occur at other positions of the pyrazole ring to create structural analogues. For example, lithiation methods have been used to introduce formyl or hydroxymethyl groups at the 3- and/or 5-positions of a 4-phenyl-1H-pyrazole, creating precursors for new asymmetric ligands. rsc.org Palladium-catalyzed cross-coupling reactions, such as Negishi or Buchwald-Hartwig aminations, have been employed for the late-stage functionalization of halogenated 5-trifluoromethylpyrazoles, allowing the introduction of various carbon or nitrogen-based substituents at the C4 position. rsc.org This sequential halogenation/cross-coupling strategy provides a powerful tool for building complex, tetra-substituted pyrazole derivatives. rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Tautomeric Elucidation (e.g., ¹H, ¹³C, ¹⁹F, ¹⁵N NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an essential tool for the unambiguous structural determination of 4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole. Analysis of various nuclei provides comprehensive data on the molecular framework and potential tautomeric forms.

¹H and ¹³C NMR: Proton (¹H) and Carbon-13 (¹³C) NMR spectra are used to map the hydrogen and carbon environments within the molecule. While specific, publicly available spectral data for this exact compound is limited, chemical vendors confirm the availability of ¹H NMR spectra for identity confirmation. The expected ¹H NMR spectrum would show distinct signals for the aromatic protons on both the pyrazole (B372694) and the phenyl rings, as well as a singlet for the methoxy (B1213986) (-OCH₃) group protons. The pyrazole ring protons, particularly the N-H proton, would be of key interest for studying tautomerism. In ¹³C NMR, distinct resonances would be expected for each of the 10 carbon atoms, with their chemical shifts influenced by the attached functional groups (fluoro, methoxy) and their position within the aromatic systems.

¹⁹F and ¹⁵N NMR: Fluorine-19 (¹⁹F) NMR is particularly important for this compound due to the presence of a fluorine atom. ¹⁹F NMR provides information on the local electronic environment of the fluorine nucleus and can show couplings to nearby protons (¹H-¹⁹F coupling). This technique is highly sensitive and has a wide chemical shift range, making it an excellent probe for structural verification.

Nitrogen-15 (¹⁵N) NMR, although less commonly used due to lower natural abundance and sensitivity, is invaluable for studying the tautomerism of the pyrazole ring. The chemical shifts of the two nitrogen atoms in the pyrazole ring would differ significantly depending on which nitrogen is protonated (the 1H-tautomer) and which is an sp²-hybridized imine-type nitrogen. Observing two distinct ¹⁵N signals would confirm the presence of a single dominant tautomer in the solution under the given analytical conditions.

While specific spectral data tables for this compound are not available in the cited public literature, the expected data from these techniques are summarized below.

Table 1: Expected NMR Data for this compound

| Technique | Information Provided |

|---|---|

| ¹H NMR | Confirms the number and connectivity of hydrogen atoms. Reveals signals for aromatic protons, pyrazole protons, N-H proton, and methoxy protons. |

| ¹³C NMR | Identifies all unique carbon environments, including the substituted phenyl ring carbons and pyrazole ring carbons. |

| ¹⁹F NMR | Provides a specific signal for the fluorine atom, confirming its presence and electronic environment. |

| ¹⁵N NMR | Elucidates the tautomeric state of the pyrazole ring by differentiating between the protonated and unprotonated nitrogen atoms. |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical technique for unequivocally confirming the elemental composition of this compound. By measuring the mass-to-charge ratio (m/z) of the molecular ion with very high precision (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For the compound with the formula C₁₀H₉FN₂O, the expected exact mass can be calculated. HRMS analysis would compare the experimentally measured mass to this theoretical value. A close match, within a few parts per million (ppm), provides strong evidence for the assigned molecular formula, distinguishing it from other potential formulas with the same nominal mass. Several suppliers note the availability of LC-MS data, which couples liquid chromatography with mass spectrometry for purity and identity confirmation.

Table 2: Molecular Formula and Mass Data

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₉FN₂O |

| Nominal Mass | 192 g/mol |

| Monoisotopic Molecular Weight | 192.19 g/mol |

| Confirmation Method | High-Resolution Mass Spectrometry (HRMS) |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of a single crystal is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique would provide detailed information about the molecular architecture of this compound, including bond lengths, bond angles, and torsional angles.

Furthermore, X-ray crystallography reveals the supramolecular assembly, showing how individual molecules pack together in the crystal lattice through intermolecular interactions such as hydrogen bonding (e.g., N-H···N interactions between pyrazole rings), π-π stacking, and other van der Waals forces. For pyrazole-containing compounds, the nature of the hydrogen-bonding motif (e.g., catemers or discrete dimers/trimers) is a key feature revealed by this analysis. While crystal structure data for the parent 4-fluoro-1H-pyrazole exists, specific X-ray diffraction data for the title compound, this compound, was not found in the reviewed literature.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is a rapid and valuable technique for identifying the characteristic functional groups present in a molecule. The IR spectrum of this compound would display absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies include the N-H stretch of the pyrazole ring, C-H stretches for the aromatic rings, C=C and C=N stretching vibrations within the aromatic systems, and the C-O-C asymmetric and symmetric stretches of the methoxy group. The C-F bond stretch would also be present. The precise position of these bands provides structural confirmation.

Table 3: Expected Characteristic IR Absorption Bands

| Functional Group | Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|---|

| Pyrazole N-H | Stretching | 3100 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Aromatic C=C / C=N | Stretching | 1400 - 1600 |

| Methoxy C-O-C | Asymmetric/Symmetric Stretching | 1050 - 1250 |

Differential Scanning Calorimetry (DSC) for Thermal Behavior Analysis

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to study the thermal properties of a substance as it is heated or cooled. For a solid compound like this compound, DSC can determine key thermal transitions.

A typical DSC thermogram would show an endothermic peak corresponding to the melting point of the compound, providing information about its purity and crystalline form. A sharp melting peak usually indicates a high degree of purity. Other thermal events, such as phase transitions, decomposition, or the presence of polymorphs (different crystalline forms), could also be detected. No specific DSC data for this compound is currently available in the public domain based on the conducted search.

Structure Activity Relationship Sar Studies of 4 4 Fluoro 3 Methoxyphenyl 1h Pyrazole Derivatives

Impact of Fluoro Substitution on Biological Activities

The incorporation of fluorine into pharmacologically active molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability, bioavailability, and binding affinity. nih.gov In the context of pyrazole (B372694) derivatives, the presence and position of a fluorine atom on the phenyl ring are critical determinants of biological activity.

The specific placement of the fluorine atom relative to other substituents on the phenyl ring can dramatically alter a compound's efficacy. While direct SAR studies on positional isomers of 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole are not extensively documented in the provided context, findings from related structures, such as fluorinated indazoles, offer valuable insights. For instance, in a study on Rho kinase (ROCK1) inhibitors, a 6-fluoroindazole derivative (compound 52) demonstrated significantly enhanced inhibitory potency (IC50 of 14 nM) compared to its 4-fluoro counterpart (compound 51, IC50 of 2500 nM). nih.gov This highlights that the fluorine atom's position can cause substantial differences in biological activity.

In another example concerning pyrazolo[1,5-a]quinazolines, replacing a phenyl group at the R¹ position with a 3-fluorophenyl group generally led to a decrease in potency at mGlu₂ and mGlu₃ receptors. nih.gov This indicates that the electronic effects and potential steric hindrance introduced by the fluorine atom are highly dependent on its location within the molecule and its interaction with the target's binding site.

The following table summarizes the positional effects of fluorine on the bioactivity of related heterocyclic compounds.

| Compound Class | Fluorine Position | Target | Effect on Bioactivity | Reference |

| Fluorinated Indazoles | 4-fluoro | ROCK1 | Low potency (IC50 = 2500 nM) | nih.gov |

| 6-fluoro | ROCK1 | Significantly enhanced potency (IC50 = 14 nM) | nih.gov | |

| Pyrazolo[1,5-a]quinazolines | 3-fluorophenyl (at R¹) | mGlu₂, mGlu₃ | Reduction in potency | nih.gov |

Docking studies on various fluorinated pyrazole derivatives have revealed their ability to fit deeply within the binding pockets of protein targets, forming crucial hydrogen bonds. nih.govsemanticscholar.org For example, the substitution with fluorine can increase the binding affinity of a ligand to its target, as seen in fluorinated thrombin inhibitors which showed a five-fold stronger binding affinity than their non-fluorinated counterparts. nih.gov This enhancement is often attributed to the close contacts the fluorine atom makes within the binding site. nih.gov Computational studies have also been employed to understand how fluorine substitution affects the electronic properties of molecules, which in turn influences their interactions with biological targets. acs.org

Influence of Methoxy (B1213986) Substitution on Biological Activities

The methoxy group, an electron-donating substituent, can also exert a significant influence on the biological activity of pyrazole derivatives. Its presence can affect the molecule's electronic distribution, conformation, and potential for hydrogen bonding. In some instances, the introduction of a methoxy group has been shown to have a dramatic and positive effect on potency. mdpi.com For example, in a series of pyrazole-based kinase inhibitors, the addition of a methoxy group led to a compound with an IC50 of 90 nM in a cell-based assay. nih.gov

However, the effect of methoxy substitution is not universally beneficial and is highly dependent on the specific scaffold and biological target. Docking studies have shown that dimethoxy substituents can form additional interactions with amino acid residues, such as Asn133 and Leu134, in the binding site of CDK1, contributing to the compound's activity. nih.gov In other cases, a dimethoxyphenyl moiety was less favorable for activity than a biphenyl (B1667301) group. nih.gov This variability underscores the importance of empirical testing to determine the impact of methoxy substitution in a given series of compounds.

Conformational and Electronic Factors Governing SAR

Theoretical calculations, such as Density Functional Theory (DFT), are often used to predict how substituents affect the electronic features of the pyrazole ring. nih.gov For instance, electron-donating groups at the C3 position of the pyrazole ring have been shown to increase the ring's basicity, while electron-withdrawing groups can have the opposite effect. encyclopedia.pub These electronic modifications can alter the strength of interactions with target proteins.

The conformation of the molecule, particularly the torsion angle between the pyrazole and phenyl rings, is also a key determinant of activity. Substituents can influence this angle, thereby affecting how the molecule presents its binding motifs to the receptor. nih.gov The presence of certain substituents can lead to intramolecular hydrogen bonds, which can stabilize a particular conformation. nih.gov

Scaffold Modifications and their Structure-Activity Profiles

Modifications to the core pyrazole scaffold, particularly at the 1, 3, and 5 positions, have been extensively explored to optimize the biological activity of this class of compounds. nih.govnih.gov

The nature of the substituent at the N1, C3, and C5 positions of the pyrazole ring plays a pivotal role in determining the compound's potency and selectivity.

N1-Position: Alkylation or arylation at the N1 position is a common modification. In some kinase inhibitors, N-methylation of the pyrazole was found to be more favorable for activity than N-acylation. nih.gov However, introducing a substituent on the N1 nitrogen can also be detrimental to activity if the N-H group is involved in a critical hydrogen bond with the target protein. acs.org Regioselective N-substitution can be challenging but is crucial for controlling the final properties of the molecule. acs.org

C3 and C5-Positions: The substituents at the C3 and C5 positions significantly impact the molecule's interaction with the target. SAR studies have shown that the electronic nature of these substituents is important; electron-donating groups are often preferred at the C3 position, while electron-withdrawing groups may be better tolerated at C5. nih.gov The size of the substituents also matters, with bulkier groups sometimes favoring the C3 position. mdpi.comnih.gov In a series of LIMK1/2 inhibitors, a clear preference for a C5-substituted amide over a C3-substituted amide was observed, with the latter showing a more than 100-fold drop in potency. acs.org The discovery of C-5 pyrazole-modified pyrrolopyrimidine derivatives as selective JAK1 inhibitors highlights the importance of this position, where a potential hydrogen bond between the pyrazole group and the target enzyme enhances selectivity. nih.gov

The following table provides examples of how substituents at different positions on the pyrazole ring affect biological activity.

| Position | Substituent | Target/Assay | Observed Effect | Reference |

| N1 | Methyl | CDK4 | More appropriate than N-acylation | nih.gov |

| N1 | Any substituent (vs. H) | NAAA | Detrimental to activity | acs.org |

| C3/C5 | Diethyl | NAAA | ~2-fold drop in activity vs. 3-methyl-5-ethyl | acs.org |

| C5 | Amide | LIMK1/2 | Indispensable for activity | acs.org |

| C3 | Amide | LIMK1/2 | >100-fold potency drop vs. C5-amide | acs.org |

Linker Chemistry and its Contribution to SAR

Amide linkers are a common feature in many biologically active molecules due to their ability to form key hydrogen bond interactions with protein residues. In the context of pyrazole-based kinase inhibitors, the amide linker has been shown to be critical for activity. For instance, in a series of pyrazole derivatives targeting protein kinases, the amide linker forms crucial hydrogen bonds with amino acid residues such as Glu286 and Asp381 in the Bcr-Abl kinase domain. nih.gov The orientation and rigidity conferred by the amide bond are essential for maintaining the optimal conformation for binding.

The importance of the amide bond was also highlighted in the development of Akt inhibitors. Structure-activity relationship studies revealed that the distance of two carbon atoms between a phenyl ring and the amide nitrogen was optimal for inhibitory activity. nih.gov

A study on pyrazolyl-ureas, which contain a related urea (B33335) linker, demonstrated that modifications of this linker influenced antibacterial and antifungal activity. While the direct contribution to the activity of this compound was not the focus, the study underscores the general importance of the ureido-linker in modulating biological effects. nih.gov

Table 1: Effect of Amide and Urea Linker Modifications on Biological Activity

| Compound | Linker Type | Biological Target/Activity | Key Findings | Reference |

|---|---|---|---|---|

| Pyrazole-based Bcr-Abl inhibitor | Amide | Bcr-Abl Kinase | Amide linker forms hydrogen bonds with Glu286 and Asp381. | nih.gov |

| N-(2-phenylethyl)-5-pyrimidin-4-yl-thiophene-2-carboxamide derivative | Amide | Akt3 Kinase | Optimal distance of two carbons between the phenyl ring and amide nitrogen. | nih.gov |

| 1-alkyl(aryl)-3-[4-(hydroxymethyl)-1H-pyrazol-3-yl]urea derivatives | Urea | Antibacterial/Antifungal | Moderate antimicrobial activity observed. | nih.gov |

Methylene (B1212753) linkers, due to their flexibility, can allow for optimal positioning of the pharmacophoric groups within a binding pocket. However, in some cases, the introduction of a simple methylene linker can lead to a decrease in potency. For example, in a series of 1,3,4-triarylpyrazoles designed as anticancer agents, the insertion of a methylene linker between the pyrazole core and a 3,5-diaminopyrazole moiety resulted in a drop in potency against several cancer cell lines. mdpi.com This suggests that the increased flexibility may not always be beneficial and that a more rigid linker might be required for optimal interaction with the target.

Table 2: Impact of Methylene Linker on Anticancer Activity

| Parent Compound | Linker Modification | Effect on Potency | Reference |

|---|---|---|---|

| 1,3,4-triarylpyrazole | Insertion of a methylene linker | Decrease in potency against multiple cancer cell lines. | mdpi.com |

While less common in the reviewed literature for this specific scaffold, ether and other types of linkers are also employed in drug design to modulate properties such as solubility and metabolic stability. In a broader context of pyrazole derivatives, various heterocyclic moieties have been directly attached or linked via different spacers to the pyrazole core, leading to a wide range of biological activities. nih.govmdpi.com The choice of linker is often guided by the specific requirements of the biological target and the desired physicochemical properties of the final compound. For instance, in the development of inhibitors for the tropomyosin receptor kinase (TRK), replacing a hydroxypyrrolidine group with a 1H-pyrazole ring, which can be considered a linker modification, resulted in more conformationally flexible compounds. tandfonline.com

Investigation of Biological Target Interactions and Proposed Mechanisms of Action

Enzyme Inhibition Studies

Comprehensive searches did not yield specific quantitative data (such as IC₅₀ or Kᵢ values) detailing the inhibitory effects of 4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole on the enzymes listed below. The pyrazole (B372694) chemical class is broadly investigated for enzyme inhibition, but specific results for this compound are absent from the reviewed literature.

Nitric Oxide Synthase (NOS) Inhibition

No research findings detailing the inhibitory activity of this compound against nitric oxide synthase (NOS) isoforms (iNOS, eNOS, nNOS) were identified.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibition

A review of available scientific literature yielded no studies concerning the interaction or inhibitory potential of this compound towards dipeptidyl peptidase-IV (DPP-IV).

Carbonic Anhydrase Inhibition

Specific inhibitory data for this compound against any human carbonic anhydrase (hCA) isoforms (e.g., hCA I, II, IX, XII) is not present in the accessible scientific literature. Research in this area tends to focus on pyrazole derivatives that incorporate a sulfonamide group, a key pharmacophore for carbonic anhydrase inhibition, which is absent in this compound.

Phosphodiesterase 5 (PDE5) Inhibition

No dedicated studies or screening data were found that evaluate the inhibitory effect of this compound on phosphodiesterase 5 (PDE5).

Meprin Alpha and Beta Inhibition

There are no available studies that report on the inhibitory activity of this compound against the metalloproteases meprin α or meprin β.

Antimicrobial Activities (e.g., Antibacterial, Antifungal, Antiviral)

The pyrazole nucleus is a well-established pharmacophore in the development of antimicrobial agents. mdpi.comnih.govmdpi.com Derivatives are known to exhibit a wide spectrum of activity, including antibacterial, antifungal, and antiviral effects. mdpi.comorientjchem.org The introduction of fluorine atoms and other substituents to the pyrazole scaffold is a common strategy to enhance this antimicrobial potential. nih.gov

Antibacterial and Antifungal Activity: While specific studies on the antimicrobial properties of this compound are not extensively documented in the reviewed literature, the broader class of fluorinated and substituted pyrazole derivatives has demonstrated significant efficacy. For instance, various pyrazole derivatives have been synthesized and shown to possess moderate to potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. mdpi.comnih.gov

In one study, a series of novel pyrazole derivatives showed that compound 3 was exceptionally active against the Gram-negative bacterium Escherichia coli with a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL, while compound 4 was highly active against the Gram-positive bacterium Streptococcus epidermidis with an MIC of 0.25 μg/mL. nih.gov Another study highlighted that N-benzoylhydrazone of 4-formylpyrazole (4f ) demonstrated a wide range of antimicrobial properties, suggesting it as a promising candidate for further research. biointerfaceresearch.com The presence of functional groups like exocyclic C=C and C=N fragments has been noted to significantly impact the biological activity of the pyrazole platform. biointerfaceresearch.com

The table below summarizes the antimicrobial activities of several pyrazole derivatives, illustrating the potential of this chemical class.

| Compound Type | Target Organism | Activity/Measurement | Source |

| Pyrazole Derivative (Compound 3) | Escherichia coli (Gram-) | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole Derivative (Compound 4) | Streptococcus epidermidis (Gram+) | MIC: 0.25 μg/mL | nih.gov |

| Pyrazole Derivative (Compound 2) | Aspergillus niger | MIC: 1 μg/mL | nih.gov |

| N-benzoylhydrazone of 4-formylpyrazole (4f) | Candida strains | MIC: 12.5-25.0 μg/mL | biointerfaceresearch.com |

| Phenyl-substituted 4-AHP | N. gonorrhoeae | MIC: 0.9 μg/mL | nih.gov |

Antiviral Activity: The pyrazole scaffold is also recognized for its antiviral potential. mdpi.comnih.govorientjchem.org Derivatives of 5-trifluoromethyl-4-arylhydrazinylidenepyrazol-3-one (AHP) nucleosides have been reported to possess antiviral activity. nih.gov This suggests that the core pyrazole structure is a viable starting point for the development of novel antiviral agents.

Anti-inflammatory Pathways and Mechanisms

Pyrazole derivatives are widely recognized for their anti-inflammatory properties. nih.govnih.gov A primary mechanism underlying this effect is the inhibition of cyclooxygenase (COX) enzymes, which are key to the biosynthesis of pro-inflammatory prostaglandins. nih.gov Many pyrazole-containing compounds, such as Celecoxib, are known selective COX-2 inhibitors. nih.gov

Research on compounds structurally related to this compound supports this mechanism. For example, a study on 3-(difluoromethyl)-1-(4-methoxyphenyl)-5-[4-(methylsulfinyl)phenyl]pyrazole (FR140423) demonstrated that it was 150 times more selective for COX-2 over COX-1. nih.gov This selectivity is a desirable trait for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs. nih.gov Similarly, derivatives of 1-(3-chlorophenyl)-3-(4-methoxyphenyl)-1H-pyrazole showed significant anti-inflammatory activity through prostaglandin (B15479496) inhibition. nih.gov The methylsulfonyl group in some 4-arylhydrazinylidenepyrazol-3-ones has also been shown to enhance anti-inflammatory effects. nih.gov

The anti-inflammatory action of these compounds is often evaluated using models such as carrageenin-induced paw edema in rats, where oral administration of compounds like FR140423 has been shown to dose-dependently reduce edema with greater potency than indomethacin. nih.gov

Other Identified Receptor Interactions and Biological Effects

Beyond their antimicrobial and anti-inflammatory activities, pyrazole derivatives have been found to interact with a variety of other biological receptors, leading to diverse pharmacological effects.

Androgen Receptor Antagonism: A novel series of 3-(4-fluorophenyl)-1H-pyrazole derivatives were synthesized and evaluated for their activity against prostate cancer cell lines. nih.gov One compound in this series, 10e , was found to selectively inhibit LNCaP cell growth (IC50 value of 18 μmol/l) and downregulate the androgen receptor target gene, prostate-specific antigen (PSA), indicating potential as an androgen receptor antagonist. nih.gov

TRPV1 Antagonism: The Transient Receptor Potential Vanilloid 1 (TRPV1) is a key receptor involved in pain signaling. Pyrazole C-region analogues of 2-(3-fluoro-4-methylsulfonylaminophenyl)propanamides were investigated as human TRPV1 (hTRPV1) antagonists. nih.gov The study identified exceptionally potent antagonists, with compounds 13S and 16S exhibiting a Ki(CAP) of 0.1 nM. nih.gov This highlights the potential for pyrazole derivatives to act as potent analgesics by blocking the TRPV1 receptor. nih.govnih.gov

Estrogen Receptor Alpha (ERα) Binding: A molecular docking study of a fluorinated pyrazole, 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole, showed a strong binding affinity of -10.61 Kcal/mol to the human estrogen alpha receptor (ERα). semanticscholar.org This suggests a potential role for such compounds in targeting hormone-dependent cancers like breast cancer. semanticscholar.org

Tubulin Inhibition: A series of (1-aryl-1H-pyrazol-4-yl) (3,4,5-trimethoxyphenyl)methanone derivatives were designed as antitubulin agents. nih.gov The most promising compounds significantly inhibited tumor cell growth and tubulin polymerization, leading to cell cycle arrest at the G2/M phase. nih.gov

Elucidation of Molecular Binding Modes and Interaction Specificity

Molecular docking studies have been instrumental in elucidating the binding modes of pyrazole derivatives with their biological targets, revealing the specific interactions that govern their activity. nih.govsemanticscholar.orgnih.govnih.gov

The interaction of pyrazole derivatives with protein kinases, such as VEGFR-2, Aurora A, and CDK2, often involves the formation of hydrogen bonds between the pyrazole ring and amino acid residues in the protein's binding pocket. nih.gov For instance, docking studies showed that various pyrazole derivatives fit deeply within the binding pockets of these kinases, forming key hydrogen bonds that contribute to their inhibitory potential. nih.gov

In the context of TRPV1 antagonism, docking studies of potent antagonists like 13S within a hTRPV1 homology model revealed specific binding modes. nih.gov Similarly, the binding of pyrazole-based inhibitors to tubulin has been modeled, showing interactions at the colchicine (B1669291) binding site. nih.gov These models indicate that substituents on the phenyl ring are critical for activity, forming hydrophobic interactions and hydrogen bonds that stabilize the ligand-protein complex. nih.gov

For the estrogen receptor ERα, the docking of 5-(4-fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole demonstrated that the fluorine substitution can increase binding affinity. semanticscholar.org The interaction specificity is often dictated by a combination of hydrogen bonds, hydrophobic interactions, and π-π stacking between the ligand and amino acid residues like PHE 446 and VAL 281 in the receptor's active site. nih.gov These computational studies provide a rational basis for the structure-activity relationships observed and guide the design of more potent and selective pyrazole-based therapeutic agents.

Advanced Theoretical and Computational Chemistry Applications

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to predict the properties of molecules such as 4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole.

DFT calculations are instrumental in determining the most stable three-dimensional conformation of a molecule, a process known as geometry optimization. For pyrazole (B372694) derivatives, methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to find the optimized molecular structure. nih.govresearchgate.net This process yields important geometric parameters like bond lengths and angles.

A key aspect of electronic structure analysis is the examination of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO band gap, is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net For similar pyrazole derivatives, these energy gaps have been calculated to be in ranges that indicate good stability. researchgate.net

Table 1: Representative DFT-Calculated Electronic Properties for Pyrazole Derivatives

| Parameter | Representative Value Range | Significance |

| HOMO Energy | -6.0 to -6.5 eV | Electron-donating capability |

| LUMO Energy | -1.5 to -2.5 eV | Electron-accepting capability |

| HOMO-LUMO Band Gap | 3.5 to 5.0 eV | Chemical stability and reactivity |

Note: The values in this table are representative for pyrazole derivatives and are not from a direct study on this compound.

DFT calculations can also predict the reactivity of a molecule by calculating various descriptors. The molecular electrostatic potential (MEP) map, for instance, visualizes the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic and nucleophilic attack. nih.gov For pyrazole derivatives, the nitrogen atoms of the pyrazole ring are often identified as potential sites for electrophilic attack. nih.gov

Global reactivity descriptors such as electrophilicity and nucleophilicity indices can also be derived from HOMO and LUMO energies, providing a quantitative measure of the molecule's reactivity.

DFT is a powerful tool for predicting various spectroscopic properties, which can aid in the characterization of newly synthesized compounds. Theoretical calculations of infrared (IR) and nuclear magnetic resonance (NMR) spectra for pyrazole derivatives have shown good agreement with experimental data. researchgate.netresearchgate.net For instance, the vibrational frequencies corresponding to the stretching and bending of different functional groups can be calculated and compared with experimental FT-IR spectra. researchgate.net Similarly, 1H and 13C NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach in conjunction with DFT. nih.govthieme-connect.desemanticscholar.org UV-Vis absorption spectra can also be simulated to understand the electronic transitions within the molecule.

Molecular Docking Simulations for Ligand-Target Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.netnih.gov In the context of drug discovery, docking is used to predict how a ligand, such as this compound, might interact with a biological target, typically a protein receptor. nih.govresearchgate.netnih.gov

Studies on various pyrazole derivatives have demonstrated their potential as inhibitors for a range of protein targets, including protein kinases and receptor tyrosine kinases, which are often implicated in diseases like cancer. nih.govresearchgate.netnih.gov Docking simulations can reveal the binding mode and affinity of the ligand within the active site of the target protein. These simulations can identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the protein. researchgate.net For example, a docking study of pyrazole derivatives with VEGFR-2, a key target in angiogenesis, revealed binding energies indicating potential inhibitory activity. nih.gov

Table 2: Representative Molecular Docking Results for Pyrazole Derivatives with Protein Kinases

| Protein Target (PDB ID) | Representative Binding Energy (kcal/mol) | Key Interacting Residues (Example) |

| VEGFR-2 (2QU5) | -8.0 to -10.5 | Cys919, Asp1046 |

| CDK2 (2VTO) | -8.5 to -10.0 | Leu83, Lys33 |

| Aurora A (2W1G) | -8.0 to -9.5 | Arg220, Ala213 |

Note: This table presents representative data from docking studies on various pyrazole derivatives and is for illustrative purposes only. The specific interactions of this compound would require a dedicated study.

Molecular Dynamics (MD) Simulations for Conformational Dynamics and Binding Stability

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties. nih.govnih.gov For a series of related compounds, such as pyrazole derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs. nih.govnih.gov

Analysis of Intermolecular Interactions (e.g., Hirshfeld Surface Analysis, Hydrogen Bonding, Hydrophobic Interactions)

The arrangement of molecules in the solid state is dictated by a complex network of intermolecular interactions, which can be comprehensively analyzed using computational tools like Hirshfeld surface analysis. While the specific crystal structure of this compound is not publicly available, we can infer its likely intermolecular interactions based on studies of structurally related pyrazole derivatives. nih.govnsf.govresearchgate.netmdpi.com

Hirshfeld Surface Analysis is a powerful method for visualizing and quantifying intermolecular contacts in a crystal. It maps the electron distribution of a molecule within its crystalline environment, allowing for the identification and characterization of different types of interactions. For a molecule like this compound, the Hirshfeld surface would reveal the relative importance of various contacts.

Hydrogen Bonding: The 1H-pyrazole moiety contains both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the lone pair on the sp2 hybridized nitrogen atom). nih.gov This allows for the formation of N-H···N hydrogen bonds, which are a common and influential interaction in the crystal packing of pyrazoles, often leading to the formation of chains or other supramolecular motifs. nih.govresearchgate.net The presence of the electronegative fluorine and oxygen atoms in the methoxy (B1213986) group could also lead to weaker C-H···F and C-H···O hydrogen bonds, further stabilizing the crystal lattice.

A hypothetical breakdown of the contributions of different intermolecular contacts to the Hirshfeld surface of this compound, based on data from similar pyrazole derivatives, is presented in the table below.

| Interaction Type | Hypothetical Percentage Contribution to Hirshfeld Surface |

| H···H | 40-50% |

| C···H / H···C | 20-30% |

| N···H / H···N | 10-20% |

| O···H / H···O | 5-10% |

| F···H / H···F | 2-5% |

| C···C | <5% |

| Other | <2% |

This table is illustrative and based on typical values for related pyrazole derivatives. Specific values for this compound would require experimental crystallographic data.

Exploration of Non-linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for applications in photonics and optoelectronics, including frequency conversion and optical switching. Organic molecules, particularly those with extended π-conjugated systems and donor-acceptor functionalities, often exhibit significant NLO responses. Pyrazole derivatives have emerged as a promising class of compounds for NLO applications. evitachem.com

The NLO properties of a molecule are related to its hyperpolarizability (β), which is a measure of the non-linear response of the molecule to an applied electric field. Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the hyperpolarizability of molecules and assess their potential as NLO materials. nih.gov

For this compound, the key structural features that suggest potential NLO activity are:

π-Conjugated System: The pyrazole ring and the attached phenyl ring form a conjugated system that allows for electron delocalization, which is a prerequisite for significant NLO response.

Donor-Acceptor Character: The methoxy group (-OCH₃) is an electron-donating group, while the fluorine atom (-F) is an electron-withdrawing group. This "push-pull" arrangement across the π-system can enhance the molecular dipole moment and, consequently, the hyperpolarizability. The pyrazole ring itself can also act as either an electron donor or acceptor depending on the nature of the substituents.

Theoretical calculations would involve optimizing the geometry of the molecule and then computing its electronic properties, including the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These calculated values are often compared to those of a known NLO material, such as urea (B33335), to gauge the potential of the new compound.

Below is a hypothetical data table summarizing the kind of NLO properties that might be expected for this compound, based on computational studies of similar molecules.

| NLO Property | Hypothetical Calculated Value | Comparison to Urea (Illustrative) |

| Dipole Moment (μ) | 3 - 5 Debye | ~3.8 Debye |

| Polarizability (α) | 150 - 200 a.u. | ~35 a.u. |

| First Hyperpolarizability (β) | 5 - 15 x 10⁻³⁰ esu | ~0.37 x 10⁻³⁰ esu |

This table presents hypothetical values for illustrative purposes. Actual values would need to be determined through specific DFT calculations for this compound.

The promising NLO properties suggested by the structure of this compound warrant further investigation through detailed computational studies and experimental validation. Such research could pave the way for its use in the development of new photonic and optoelectronic devices.

Future Perspectives and Research Gaps in 4 4 Fluoro 3 Methoxyphenyl 1h Pyrazole Research

Development of Innovative and Sustainable Synthetic Methodologies

The classical synthesis of pyrazoles, such as the Knorr cyclocondensation, often involves harsh conditions and can produce mixtures of isomers. acs.orgnih.gov Future research must focus on developing more efficient, regioselective, and environmentally benign methods for synthesizing 4-(4-Fluoro-3-methoxyphenyl)-1H-pyrazole.

Recent advancements in "green chemistry" offer promising alternatives. nih.gov Methodologies such as microwave-assisted synthesis, ultrasound irradiation, and the use of eco-friendly solvents like water or ethanol (B145695) can significantly reduce reaction times and environmental impact. researchgate.netjetir.org One-pot, multi-component reactions (MCRs) represent another key area for development, as they streamline synthetic processes, improve atom economy, and allow for the rapid generation of a library of derivatives from simple precursors. researchgate.netmdpi.com For instance, a three-component cyclocondensation using a recyclable catalyst in an aqueous medium could provide a sustainable route to 4-aminopyrazole derivatives. mdpi.com The application of nanoparticle-based catalysts, such as nano-ZnO, has also proven highly efficient for producing substituted pyrazoles with excellent yields. mdpi.com

A comparative overview of traditional versus innovative synthetic strategies is presented below.

Table 1: Comparison of Synthetic Methodologies for Pyrazole (B372694) Derivatives

| Feature | Classical Methods (e.g., Knorr) | Innovative & Sustainable Methods |

|---|---|---|

| Conditions | Often require high temperatures and harsh reagents. | Milder conditions, often at room temperature. researchgate.net |

| Solvents | Typically rely on volatile organic solvents. | Utilize green solvents (water, ethanol) or solvent-free conditions. nih.govjetir.org |

| Efficiency | Can be multi-step with lower overall yields. | Often one-pot, high-yield processes. mdpi.com |

| Byproducts | May generate significant chemical waste. | High atom economy with minimal waste. researchgate.net |

| Catalysts | May use stoichiometric, non-recyclable catalysts. | Employ recyclable, heterogeneous, or nanoparticle catalysts. nih.govresearchgate.net |

| Energy Source | Conventional heating. | Alternative energy sources like microwaves or ultrasound. researchgate.net |

Future efforts should aim to adapt these green methodologies to the specific synthesis of this compound, optimizing for yield, purity, and regioselectivity. acs.org

Exploration of Novel Biological Targets and Therapeutic Applications

Pyrazole derivatives are known to exhibit a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antidiabetic effects. nih.govresearchgate.net While this compound has been noted for its potential anti-inflammatory and antimicrobial properties, its full therapeutic potential remains largely unexplored. evitachem.com A significant research gap exists in screening this compound and its analogues against a broader range of biological targets.

Based on the activities of structurally similar compounds, several promising avenues exist:

Oncology : Many pyrazole derivatives act as potent inhibitors of various protein kinases crucial for cancer progression, such as Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Vascular Endothelial Growth Factor Receptor (VEGFR). nih.gov Derivatives have also shown efficacy as tubulin polymerization inhibitors and inducers of apoptosis. mdpi.comnih.gov

Neurodegenerative Diseases : Certain pyrazoline derivatives have been identified as selective inhibitors of monoamine oxidase (MAO), suggesting potential applications in treating conditions like Parkinson's and Alzheimer's disease. frontiersin.orgnih.gov

Metabolic Diseases : The pyrazole scaffold is present in inhibitors of dipeptidyl peptidase-4 (DPP-4), a key target in type 2 diabetes management. nih.gov

Infectious Diseases : Beyond general antimicrobial activity, specific pyrazoles have been investigated as inhibitors of viral targets like HIV-1 reverse transcriptase and as antimalarial agents. nih.govmdpi.com

Inflammatory Conditions : Expanding on known anti-inflammatory effects, research could target specific enzymes like cyclooxygenase-2 (COX-2) or lipoxygenase (LOX), for which many pyrazoles show high selectivity and potency. frontiersin.orgfrontiersin.org

Table 2: Potential Biological Targets for this compound

| Target Class | Specific Examples | Therapeutic Area | Rationale based on Pyrazole Derivatives |

|---|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, CDKs, LIMK, TNIK | Oncology | Numerous pyrazole-based kinase inhibitors are in development or clinical use. nih.govacs.org |

| Carbonic Anhydrases | hCA I, hCA II | Glaucoma, Epilepsy | Pyrazole derivatives have shown potent, low-nanomolar inhibition of these isoforms. tandfonline.com |

| Nuclear Receptors | Androgen Receptor (AR) | Prostate Cancer | AR antagonism is a known mechanism for pyrazole-containing drugs like darolutamide. nih.gov |

| Enzymes in Pain/Inflammation | COX-2, LOX, TRPV1 Receptor | Inflammation, Pain | Pyrazoles are classic COX-2 inhibitors, and novel derivatives show potent TRPV1 antagonism. frontiersin.orgnih.gov |

| Enzymes in Metabolism | DPP-4 | Type 2 Diabetes | The pyrazole ring is a key feature in several DPP-4 inhibitors. nih.gov |

| Viral/Bacterial Enzymes | HIV Reverse Transcriptase, Bacterial Topoisomerase | Infectious Diseases | The scaffold is versatile and has been adapted for various antimicrobial targets. nih.govmdpi.com |

Advanced Computational Modeling for Rational Drug Design and Optimization

Computational chemistry is an indispensable tool for accelerating drug discovery by providing insights into molecular behavior and interactions. nih.gov For this compound, a significant gap exists in the application of these methods for lead optimization and rational design. Future research should leverage a multi-faceted computational approach.

Density Functional Theory (DFT) calculations can elucidate the electronic properties, molecular structure, and reactivity of the compound. This is crucial for understanding how the fluoro and methoxy (B1213986) substituents influence the molecule's behavior and for predicting sites of metabolic activity or electrophilic/nucleophilic attack. nih.gov

Molecular Docking simulations can predict the binding modes and affinities of this compound and its virtual derivatives within the active sites of various biological targets (as outlined in Table 2). This allows for the high-throughput virtual screening of compound libraries to identify the most promising candidates for synthesis and biological testing. tandfonline.comnih.gov

Molecular Dynamics (MD) Simulations offer a way to study the dynamic behavior and conformational stability of the ligand-protein complex over time, providing a more realistic model of the biological environment than static docking. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) models can be developed once a dataset of active analogues is generated. These models correlate structural features with biological activity, enabling the prediction of potency for newly designed compounds and guiding further structural modifications.

Table 3: Application of Computational Techniques in Pyrazole Research

| Computational Technique | Application in Drug Design & Optimization |

|---|---|

| Density Functional Theory (DFT) | Predict molecular geometry, electronic properties, and chemical reactivity. nih.gov |

| Molecular Docking | Identify potential binding modes and screen virtual libraries against biological targets. tandfonline.comnih.gov |

| Molecular Dynamics (MD) | Assess the stability of ligand-receptor complexes and explore conformational changes. mdpi.com |

| Binding Free Energy Calculations (MM/PBSA) | Provide a more accurate estimation of binding affinity to rank potential inhibitors. |

| ADMET Prediction | In silico evaluation of absorption, distribution, metabolism, excretion, and toxicity profiles. mdpi.com |

By integrating these computational strategies, researchers can bridge the gap between initial discovery and the development of optimized drug candidates, saving significant time and resources. nih.gov

Integration with Chemical Biology Tools for Mechanistic Investigations

A major research gap is the lack of understanding of the precise molecular mechanisms through which this compound exerts its biological effects. Chemical biology provides powerful tools to address this by creating molecular probes to visualize and identify cellular interactions. chemscene.com

Future work should focus on synthesizing modified versions of the parent compound to serve as probes:

Fluorescent Probes : By attaching a fluorophore (e.g., BODIPY) to the pyrazole scaffold, researchers can create probes for bioimaging applications. nih.gov These probes allow for real-time visualization of the compound's localization within live cells using techniques like confocal microscopy, helping to identify its subcellular targets (e.g., mitochondria, nucleus). nih.gov

Affinity-Based Probes : Derivatizing the compound with a reactive group (for covalent binding) or a tag like biotin (B1667282) can facilitate target identification. In affinity-based protein profiling (ABPP) or pull-down assays, the probe is introduced to cell lysates; its binding partners can then be isolated and identified using mass spectrometry, revealing the direct protein targets of the compound.

The development of such chemical biology tools would be instrumental in moving beyond phenotypic screening (observing a cellular effect) to a deeper, mechanism-based understanding of the compound's pharmacology.

Potential for Applications in Materials Science

The research focus for pyrazole derivatives has predominantly been pharmaceutical, yet their unique electronic and structural properties suggest untapped potential in materials science. researchgate.netconsensus.app The aromatic nature of the pyrazole ring, combined with the electronic influence of the fluoro and methoxy substituents on the phenyl group, makes this compound an interesting building block for functional materials.

Future research could explore the following areas:

Organic Electronics and Dyes : Pyrazole-based compounds can exhibit luminescent properties. rsc.org By modifying the structure to enhance conjugation and charge-transfer characteristics, derivatives of this compound could be developed as organic light-emitting diode (OLED) materials, fluorescent sensors, or dyes.

Coordination Polymers and Metal-Organic Frameworks (MOFs) : The two nitrogen atoms of the pyrazole ring are excellent coordination sites for metal ions. This allows the compound to act as a ligand for the construction of coordination polymers or MOFs, materials with potential applications in gas storage, catalysis, and chemical sensing.

Agrochemicals : The pyrazole scaffold is a key component in many commercial pesticides and herbicides. nih.gov The specific substitution pattern of this compound could be evaluated for novel agrochemical applications.

Energetic Materials : While a more niche application, nitrogen-rich heterocyclic compounds, including certain nitrated pyrazoles, are being investigated as environmentally friendlier energetic materials. consensus.app

Exploring these non-pharmaceutical applications would significantly broaden the utility of this chemical scaffold and open up new interdisciplinary research avenues.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(4-fluoro-3-methoxyphenyl)-1H-pyrazole, and how can reaction conditions be tailored to improve yields?

- Methodology : Copper-catalyzed click chemistry (e.g., Huisgen cycloaddition) is widely employed for pyrazole derivatives. For example, triazole-pyrazole hybrids were synthesized via reactions involving 3-nitrosopyrazole precursors, copper sulfate, sodium ascorbate, and alkynes in THF/water (1:1) at 50°C for 16 hours, yielding ~60% after column chromatography . Adjusting solvent polarity (e.g., using ethyl acetate/petroleum ether mixtures) and temperature gradients can optimize crystallization and purity .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Methodology : Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) is critical for verifying substituent positions. For instance, vicinal diaryl-substituted pyrazoles show distinct aromatic proton shifts in H-NMR (δ ~6.5–8.5 ppm) and carbonyl carbons in C-NMR (~150–160 ppm) . Mass spectrometry (ESI) confirms molecular weight, with deviations <0.1% indicating purity .

Q. What purification techniques are effective for isolating this compound from complex reaction mixtures?

- Methodology : Flash chromatography using silica gel and gradient elution (e.g., ethyl acetate/petroleum ether ratios) is standard. For polar byproducts, recrystallization in ethanol or THF yields high-purity solids (e.g., 73–95% recovery) .

Advanced Research Questions